N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide involves multiple steps, including nucleophilic substitution reactions, hydrolysis, and polycondensation. For instance, the synthesis of new aromatic polyamides with xanthene structures often starts with the nucleophilic substitution of halogenated benzonitriles with bisphenolates, followed by hydrolysis to form ether-carboxylic acids or diacyl chlorides, which are then polycondensed with aromatic diamines . These processes typically use solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc), and condensing agents such as triphenyl phosphite and pyridine .
Molecular Structure Analysis
The molecular structure of compounds in this family is characterized by the presence of bulky xanthene or fluorene groups, which are linked to other aromatic units through ether or amide bonds. The molecular structure and conformation are often confirmed using spectroscopic methods like FT-IR, NMR, and MS, as well as X-ray crystallography . Density functional theory (DFT) calculations are also employed to predict and confirm the molecular geometry, showing good agreement with experimental data .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include nucleophilic aromatic substitution, hydrolysis, amidation, and polycondensation reactions. These reactions are crucial for introducing functional groups such as carboxylic acids, amides, and ethers, which are essential for the subsequent formation of polyamides and other polymers . The Suzuki reaction is also mentioned as a step in the synthesis of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their rigid and bulky molecular structures. The polyamides derived from these compounds exhibit high glass transition temperatures, excellent thermal stability with decomposition temperatures often above 450°C, and high char yields upon pyrolysis . They are also noted for their solubility in polar organic solvents, which allows for the preparation of transparent, flexible, and tough films. These materials often have high tensile strength, good elongation at break, and high initial moduli, making them suitable for various applications . The optical transparency and low moisture absorption of these polymers are also significant properties .
Scientific Research Applications
Medicinal Chemistry Applications
A study identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors, demonstrating significant in vivo efficacy and favorable pharmacokinetic profiles, indicating potential for cancer treatment development (Schroeder et al., 2009).
Polymer Science and Engineering
Research on novel aromatic polyamides with xanthene cardo groups, such as 9,9-bis[4-(4-carboxyphenoxy)phenyl]xanthene and 9,9-bis[4-(4-aminophenoxy)phenyl]xanthene, highlighted their amorphous nature, high glass transition temperatures, and excellent solubility in polar solvents, which are desirable properties for high-performance materials applications (Sheng et al., 2009).
Materials Science
A study on copolymerization to enhance electrochromic properties of conducting polymers detailed the synthesis of a copolymer involving 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene, showing promising electrochromic properties and potential applications in smart windows and display technologies (Türkarslan et al., 2007).
Molecular Sensing and Detection
The development of fluorescent pH sensors from heteroatom-containing luminogens with tunable aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics was reported. These sensors show potential for the selective detection of acidic and basic organic vapors, as well as pH changes in various environments (Yang et al., 2013).
Future Directions
properties
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3/c25-15-9-11-17(12-10-15)27-14-16(13-22(27)28)26-24(29)23-18-5-1-3-7-20(18)30-21-8-4-2-6-19(21)23/h1-12,16,23H,13-14H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLALIULLELUYRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide |
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